1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone

Anticancer Research Cytotoxicity Assay Ovarian Cancer

Reproducibility challenges in oncology research often stem from using non-validated pyridine probes. This compound provides a precisely defined A2780 ovarian cancer cell probe (IC50 available) with confirmed ≥97% purity, distinct from 4-MeO and unsubstituted analogs, ensuring experimental consistency. • A2780 benchmark probe with IC50 data • ≥97% purity for synthesis • Unique 3-methoxyphenyl regioisomer • Storage: 2-8 °C for compound library integrity

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1215576-39-8
Cat. No. B1421900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone
CAS1215576-39-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)OC
InChIInChI=1S/C14H13NO2/c1-10(16)12-6-7-14(15-9-12)11-4-3-5-13(8-11)17-2/h3-9H,1-2H3
InChIKeyOHOYOTBPINKVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone: Research Building Block


1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone (CAS 1215576-39-8) is a synthetic organic compound belonging to the class of pyridine derivatives, characterized by a 3-methoxyphenyl group at the 6-position and an ethanone group at the 3-position of the pyridine ring . It has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol . The compound is primarily utilized as a research chemical and a valuable building block in organic synthesis, where its bifunctional nature allows for diverse chemical modifications . Its intended use is strictly for research and further manufacturing, not for direct human application .

1Bifunctional pyridine building block enables diverse organic synthesis via 3-ethanone and 6-aryl modifications.
2Standardized high-purity specification (HPLC) supports reproducible research outcomes.
3Requires sealed, refrigerated storage; plan laboratory logistics accordingly.

1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone: Differentiation from Analogs


The specific placement of the 3-methoxyphenyl and 3-ethanone substituents on the pyridine core of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone creates a unique electronic and steric environment that is not replicated by closely related analogs, such as the 4-methoxy isomer (CAS 1215576-19-4) or the unsubstituted phenyl derivative (CAS 35022-79-8). These subtle structural differences can lead to significant variations in reactivity, physicochemical properties, and biological target engagement. Therefore, substituting one pyridine derivative for another without direct comparative data is not scientifically valid and can compromise the reproducibility of research outcomes. The following section details the available quantitative evidence that defines the specific profile of this compound .

4‑Methoxy positional isomer: regioisomeric substitution changes electronic distribution, potentially altering reactivity and assay outcomes.
Unsubstituted phenyl analog: absence of methoxy group reduces steric and electronic modulation, invalidating direct substitution.

1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone: Quantitative Evidence Profile


A2780 Ovarian Cancer Cytotoxicity

The compound has been evaluated for its cytotoxic potency against the A2780 human ovarian tumor cell line, and an IC50 value was reported . Due to the limited availability of direct comparator data from identical assay conditions, this evidence is categorized as supporting evidence. It provides a specific quantitative baseline for the compound's activity in a cancer-relevant model .

A2780 Cytotoxicity
Reported
IC50 reported (A2780 ovarian cancer cell line)
Supports cell antiproliferative context; serves as baseline for further oncology studies.
Direct comparator data not available; requires independent validation.
Anticancer Research Cytotoxicity Assay Ovarian Cancer

Chemical Purity Benchmark

The commercial availability of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone is standardized at a high purity level. Reputable suppliers report a minimum purity of 97% . While purity specifications are common, this quantitative value serves as a critical benchmark for procurement and ensures that experimental outcomes are not confounded by impurities. It is directly comparable to the purity standards for its structural analogs, such as the 4-methoxy isomer (also available at 97%) .

Purity Benchmark
Reported
≥ 97% (HPLC)
Target: ≥ 97%4‑Methoxy isomer: ≥ 97%
Equivalent purity specification supports direct procurement comparison and synthesis reproducibility.
Comparable purity ensures consistent supply across analogs.
Chemical Synthesis Quality Control Analytical Chemistry

Refrigerated Storage Requirement

To maintain its structural integrity and purity, 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone requires specific storage conditions. Manufacturers specify that the compound should be stored sealed in a dry environment at a controlled temperature of 2-8°C . This requirement differentiates it from more stable analogs that may be stored at room temperature and has direct implications for procurement, laboratory inventory management, and long-term experimental planning .

Storage Specification
Reported
2–8°C, sealed, dry environment
Refrigerated storage is required; plan cold-chain handling to maintain structural integrity.
Differentiates from room‑temperature‑stable analogs; logistics critical.
Compound Management Stability Logistics

1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone: Research Applications


Oncology Drug Discovery: Cytotoxicity Benchmark

This compound is suitable for use as a chemical probe or a benchmark compound in in vitro oncology studies, specifically those involving the A2780 ovarian cancer cell line. The availability of a specific IC50 value from this model allows researchers to compare the potency of new chemical entities or study the compound's mechanism of action in a defined cancer context.

Organic Synthesis: High-Purity Building Block

Given its defined purity of ≥97% , this compound serves as a reliable building block for synthetic chemists. It can be used in various chemical reactions, such as Suzuki-Miyaura couplings, to construct more complex molecular architectures for medicinal chemistry or materials science applications.

Pharmaceutical R&D: Compound Management

The defined storage requirement of 2-8°C makes this compound an ideal case for implementing and validating robust compound management protocols in pharmaceutical and biotech research settings. This ensures the integrity of valuable compound libraries and the reproducibility of high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Ovarian cancer antiproliferative research
Reported cytotoxicity baseline
Cell‑model endpoint reproducibility in ovarian tumor assays
Organic synthesis building block
Standardized high‑purity reagent
HPLC purity verification and lot consistency
Compound management and stability studies
Temperature‑controlled storage requirement
Cold‑chain storage validation and integrity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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